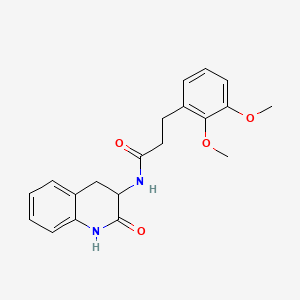![molecular formula C13H14N8OS B11047582 N-[4-(5-ethyl-2H-tetrazol-2-yl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11047582.png)
N-[4-(5-ethyl-2H-tetrazol-2-yl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-ethyl-2H-tetrazol-2-yl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is a complex organic compound that features both tetrazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-2H-tetrazol-2-yl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide typically involves multiple steps, including the formation of tetrazole and triazole rings. Common synthetic routes include:
Formation of Tetrazole Ring: This can be achieved using triethyl orthoformate and sodium azide under reflux conditions.
Formation of Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, involving the reaction of azides with alkynes in the presence of a copper catalyst.
Coupling Reactions: The final step involves coupling the tetrazole and triazole intermediates with an acetamide group under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(5-ethyl-2H-tetrazol-2-yl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
N-[4-(5-ethyl-2H-tetrazol-2-yl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of N-[4-(5-ethyl-2H-tetrazol-2-yl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The tetrazole and triazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-[4-(5-ethyl-2H-tetrazol-2-yl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is unique due to its combination of tetrazole and triazole rings, which provide a diverse range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H14N8OS |
|---|---|
Poids moléculaire |
330.37 g/mol |
Nom IUPAC |
N-[4-(5-ethyltetrazol-2-yl)phenyl]-2-(2H-triazol-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H14N8OS/c1-2-11-16-20-21(18-11)10-5-3-9(4-6-10)15-12(22)8-23-13-7-14-19-17-13/h3-7H,2,8H2,1H3,(H,15,22)(H,14,17,19) |
Clé InChI |
SGCQYWYEYDUARF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CSC3=NNN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylphenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11047499.png)

![3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047515.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047516.png)
![2-(6,8-dimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaen-12-yl)benzoic acid](/img/structure/B11047517.png)
![6,13-di(prop-2-yn-1-yl)-13,13a-dihydro-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B11047526.png)
![3-(3,5-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047528.png)
![3-(2-chloro-3-pyridyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11047533.png)
![3-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B11047538.png)
![4,4,6,8-Tetramethyl-1-(1-methylethylidene)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11047542.png)
![N-(4-Ethylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide](/img/structure/B11047565.png)
![3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11047571.png)
![6-(2,6-Dimethoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047574.png)
![3-butyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11047581.png)